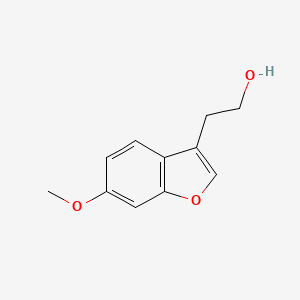

2-(6-Methoxy-benzofuran-3-yl)ethanol

Description

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-(6-methoxy-1-benzofuran-3-yl)ethanol |

InChI |

InChI=1S/C11H12O3/c1-13-9-2-3-10-8(4-5-12)7-14-11(10)6-9/h2-3,6-7,12H,4-5H2,1H3 |

InChI Key |

NHYHCROSVLBBSI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CO2)CCO |

Origin of Product |

United States |

The Benzofuran Core: a Privileged Scaffold in Medicinal Chemistry and Organic Synthesis

The benzofuran (B130515) nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in the development of therapeutic agents and a versatile building block in organic synthesis. nih.govrsc.orgnih.gov This scaffold is present in a wide array of natural products and synthetic molecules that exhibit a broad spectrum of biological activities. researchgate.net The inherent physicochemical properties of the benzofuran ring system make it a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. nih.gov

The significance of the benzofuran core is underscored by its presence in numerous clinically approved drugs and compounds under investigation for various therapeutic applications. These applications span a wide range of diseases, including but not limited to, microbial infections, cancer, inflammation, and neurodegenerative disorders. rsc.orgnih.gov The versatility of the benzofuran ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. jocpr.com In organic synthesis, the benzofuran moiety serves as a key intermediate for the construction of more complex molecules. A variety of synthetic methodologies have been developed to construct and functionalize the benzofuran scaffold, highlighting its importance in the field. jocpr.com

Methoxybenzofuran Derivatives: a Landscape of Structural Diversity and Research Focus

The introduction of a methoxy (B1213986) group onto the benzofuran (B130515) core gives rise to a class of compounds known as methoxybenzofuran derivatives. This structural modification can significantly influence the electronic properties and lipophilicity of the parent molecule, thereby modulating its biological activity. The position of the methoxy group on the benzofuran ring is a critical determinant of its pharmacological effects. nih.gov

Research into methoxybenzofuran derivatives has revealed a rich diversity of biological activities. For instance, various methoxy-substituted benzofurans have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov The presence of the methoxy group can enhance the binding affinity of these compounds to specific biological targets. For example, certain methoxy-substituted 2-benzoyl-1-benzofuran derivatives have been synthesized and evaluated as potential antagonists for adenosine (B11128) A1 and A2A receptors, which are implicated in neurological disorders like Alzheimer's and Parkinson's disease. nih.gov Furthermore, studies on 3-methanone-6-substituted-benzofuran derivatives have shown that substitutions at the C-6 position, including with a methoxy group, can significantly impact antibacterial activity. nih.gov

The structural diversity of methoxybenzofuran derivatives is vast, with ongoing research exploring the effects of different substitution patterns on their biological profiles. The synthesis of these derivatives often involves multi-step reaction sequences, allowing for the creation of libraries of compounds for biological screening. nih.gov

The Case for a Comprehensive Investigation of 2 6 Methoxy Benzofuran 3 Yl Ethanol and Its Analogs

Established Strategies for Benzofuran Ring Construction

The synthesis of the benzofuran skeleton is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve this goal. These strategies often involve the formation of a crucial C-O or C-C bond to close the furan (B31954) ring onto the benzene (B151609) core.

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis is a powerful tool for constructing benzofuran rings, offering high efficiency and functional group tolerance. nih.gov A prevalent method is the Sonogashira coupling reaction, which typically involves the coupling of an o-iodophenol with a terminal alkyne. nih.govrsc.org This reaction, co-catalyzed by copper iodide, leads to an intermediate that undergoes intramolecular cyclization to form the benzofuran ring. nih.govrsc.org For instance, the coupling of 2-hydroxyaryl halides with terminal alkynes in the presence of a palladium(II) acetate (B1210297) catalyst and a copper(I) iodide co-catalyst affords benzofurans in good yields. elsevier.es

Another significant palladium-catalyzed strategy involves C-H activation. nih.gov A tandem reaction of 2-hydroxystyrenes with iodobenzenes, catalyzed by palladium, can form the benzofuran structure through a C-H activation and oxidation sequence. nih.gov Furthermore, palladium-catalyzed intramolecular alkoxycarbonylation of alkenylphenols has been developed to synthesize benzofuranones, which are related structural motifs. nih.gov

Table 1: Examples of Palladium-Catalyzed Benzofuran Synthesis

| Precursors | Catalyst System | Key Transformation | Reference |

|---|---|---|---|

| o-Iodophenols and Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Sonogashira Coupling / Cyclization | rsc.org |

| 2-Hydroxyaryl Halides and Terminal Alkynes | Pd(OAc)₂ / CuI | Coupling / Cyclization | elsevier.es |

| 2-Hydroxystyrenes and Iodobenzenes | Palladium Catalyst | C-H Activation / Oxidation | nih.gov |

Copper-Mediated Synthesis Protocols

Copper-mediated reactions provide a classic and effective alternative for benzofuran synthesis. The Castro-Stephens coupling, which utilizes pre-formed copper acetylides with 2-hydroxyaryl halides, is a foundational method in this category. elsevier.es While effective, this method often requires harsh conditions, such as refluxing in pyridine (B92270). elsevier.es

More contemporary copper-catalyzed methods offer milder conditions and broader applicability. A one-pot procedure involving the reaction of phenols and alkynes using a copper catalyst and molecular oxygen as an oxidant has been reported for the regioselective synthesis of polysubstituted benzofurans. rsc.orgresearchgate.net This process involves a sequential nucleophilic addition and an aerobic oxidative cyclization. rsc.org Copper iodide has also been employed to catalyze the reaction between o-hydroxy aldehydes, amines, and alkynes to furnish benzofuran derivatives. nih.gov Additionally, copper catalysts can promote intramolecular dehydrogenative C-O coupling reactions to form the furan ring, a method used to construct complex fused heterocyclic systems. nih.govrsc.orgsemanticscholar.org

One-Pot Synthesis Techniques

One-pot synthesis methodologies are highly desirable as they improve efficiency by reducing the number of intermediate purification steps, saving time and resources. Several one-pot strategies have been developed for benzofuran derivatives. For example, a copper-catalyzed one-pot reaction of phenols and alkynes under aerobic conditions yields polysubstituted benzofurans directly. rsc.orgresearchgate.net

Another efficient one-pot strategy involves the reaction of substituted amines, salicylaldehydes, and calcium carbide (to generate acetylene (B1199291) in situ) using copper bromide as a catalyst. nih.gov Tandem reactions combining palladium- and copper-catalysis have also been developed. A one-pot protocol for constructing dibenzofurans involves a Pd-catalyzed cross-coupling/aromatization followed by a Cu-catalyzed Ullmann coupling. organic-chemistry.orgnih.gov These multi-catalytic systems allow for the rapid assembly of complex molecular architectures from simple starting materials.

Green Chemistry Considerations in Benzofuran Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for benzofurans. nih.gov A key aspect is the use of catalytic methods over stoichiometric reagents to minimize waste. elsevier.esresearchgate.net Palladium- and copper-catalyzed reactions are inherently greener than many classical methods that require harsh reagents. elsevier.es

The choice of solvent is another critical factor. Efforts have been made to replace high-boiling, toxic solvents like pyridine or DMF. elsevier.es Some modern protocols utilize more environmentally benign solvents or even solvent-free conditions. nih.gov For instance, the use of deep eutectic solvents like choline (B1196258) chloride-ethylene glycol has been reported as an eco-friendly medium for copper-catalyzed benzofuran synthesis. nih.gov Furthermore, the use of renewable chemical feedstocks, such as starting materials derived from natural products like vanillin, aligns with green chemistry principles. elsevier.es The development of gas-solid catalytic routes for producing 2,3-benzofuran also represents a significant step towards greener industrial processes. bohrium.com

Targeted Synthesis of 6-Methoxybenzofuran Core Structures

The synthesis of the specific 6-methoxybenzofuran core, the foundational structure of this compound, can be achieved through targeted strategies. An optimized and scalable process for the preparation of 6-hydroxybenzofuran (B80719) has been described, which proceeds via the 6-methoxybenzofuran intermediate. researchgate.net

This three-step process begins with the reaction of 2-hydroxy-4-methoxybenzaldehyde (B30951) with chloroacetic acid. The subsequent step involves the formation of the 6-methoxybenzofuran ring in acetic anhydride. The final step is a demethylation to yield 6-hydroxybenzofuran. researchgate.net To obtain the 6-methoxybenzofuran core itself, the synthesis can be concluded after the second step.

Table 2: Synthetic Route to 6-Methoxybenzofuran

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 2-Hydroxy-4-methoxybenzaldehyde | Chloroacetic Acid | Intermediate Acid | researchgate.net |

Another relevant precursor, 6-methoxybenzofuran-3(2H)-one, can be synthesized and used in subsequent reactions. znaturforsch.com This ketone can serve as a handle for introducing substituents at the C-3 position, providing a pathway to compounds like this compound.

Derivatization and Functionalization at the C-3 Ethanol Moiety

The this compound molecule possesses a primary alcohol group at the terminus of the C-3 ethanol moiety. nih.gov This hydroxyl group is a prime site for further chemical modification and derivatization, allowing for the synthesis of a wide array of analogs for various applications, including as pharmaceutical intermediates.

Standard organic transformations can be applied to functionalize this ethanol side chain. These include:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 3-(6-methoxybenzofuran-3-yl)acetaldehyde, or further to the carboxylic acid, (6-methoxybenzofuran-3-yl)acetic acid, using appropriate oxidizing agents.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under standard conditions will yield a variety of esters. This is a common strategy in medicinal chemistry to modify the pharmacokinetic properties of a lead compound.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis, reacting an alkoxide form of the alcohol with an alkyl halide.

Halogenation: The alcohol can be converted to the corresponding halide (e.g., 3-(2-chloroethyl)-6-methoxybenzofuran) using reagents like thionyl chloride or phosphorus tribromide, creating a reactive intermediate for subsequent nucleophilic substitution reactions.

These derivatizations of the C-3 ethanol moiety are crucial for exploring the structure-activity relationships of 6-methoxybenzofuran derivatives in various fields, particularly in the development of new therapeutic agents. nih.gov

Optimization of Synthetic Pathways for Yield, Selectivity, and Scale-Up

The choice of catalyst and associated ligands is crucial in cross-coupling reactions. For instance, in the Sonogashira coupling of an o-iodophenol with a terminal alkyne, the ratio of the palladium catalyst to the copper co-catalyst can significantly influence the yield. Studies on the synthesis of 2,3-disubstituted benzofurans have shown that adjusting the Pd/Cu catalyst ratio can lead to substantial improvements in product yield. nih.gov For example, using a combination of dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) and copper(I) iodide (CuI) is common. The nature of the phosphine (B1218219) ligands on the palladium catalyst can also govern regioselectivity in molecules with multiple reactive sites. rsc.org

The solvent system plays a critical role in both the initial coupling reaction and the subsequent cyclization. An ideal solvent for the Sonogashira reaction must facilitate the coupling without prematurely inducing cyclization of the 2-(1-alkynyl)phenol intermediate. nih.gov It has been demonstrated that a mixture of triethylamine (B128534) and a less polar solvent like tetrahydrofuran (B95107) (THF) can provide an optimal environment for the coupling step by improving the solubility of reactants while suppressing premature cyclization. nih.gov For the subsequent intramolecular cyclization, a more polar solvent is generally favored as it promotes the ring-closing reaction more efficiently. nih.gov

The table below illustrates the impact of solvent and catalyst optimization on the yield of a generic 2,3-disubstituted benzofuran synthesized via a one-pot, three-component Sonogashira/Cacchi-type coupling reaction.

| Entry | Catalyst System (mol %) | Solvent (Step 1 / Step 2) | Yield (%) |

|---|---|---|---|

| 1 | Pd(PPh₃)₂Cl₂ (3%) / CuI (1%) | Et₃N / Et₃N | 72 |

| 2 | Pd(PPh₃)₂Cl₂ (3%) / CuI (2%) | Et₃N / Et₃N | 86 |

| 3 | Pd(PPh₃)₂Cl₂ (3%) / CuI (2%) | DMF / DMF | Low (promotes undesired side reactions) |

| 4 | Pd(PPh₃)₂Cl₂ (3%) / CuI (2%) | Et₃N-THF (3:1) / Et₃N-THF (3:1) | 88 |

Data synthesized from findings reported on benzofuran synthesis optimization. nih.gov

The following table demonstrates the optimization of reaction conditions for the selective conversion of a 2,3-dihydrobenzofuran (B1216630) intermediate to either a 3-acylbenzofuran or a 3-formylbenzofuran.

| Entry | Reagent/Catalyst | Solvent | Temperature | Product Ratio (3-Acyl : 3-Formyl) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | THF | Room Temp. | 97 : — | 97 |

| 2 | Pyridine | THF | 70 °C | Trace : — | Low |

| 3 | AcOH | AcOH | 110 °C | 98 : — | 98 |

| 4 | p-TsOH | (CF₃)₂CHOH | Room Temp. | — : 98 | 98 |

| 5 | TFA | PhCH₃ | 110 °C | 95 : Trace | 95 |

Data derived from studies on the selective synthesis of benzofuran isomers. nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

While the crystal structure of this compound has not been reported, studies on analogous compounds provide a robust framework for understanding its likely crystallographic parameters. For instance, the crystal structure of N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide, which shares the 6-methoxy-benzofuran core, was determined by single-crystal X-ray diffraction. This compound crystallizes in the monoclinic space group P2₁/n scirp.org. The benzofuran ring system in such derivatives is typically found to be essentially planar, with minimal deviation of the constituent atoms from the least-squares plane.

The ethanol substituent introduces conformational flexibility due to rotation around the C-C and C-O single bonds. The solid-state conformation will be the one that minimizes steric hindrance while maximizing favorable intramolecular and intermolecular interactions. Based on analyses of various benzofuran derivatives, it is anticipated that the ethanol side chain would adopt a staggered conformation to alleviate steric strain.

To illustrate the typical crystallographic data obtained for such compounds, a table of representative parameters for a related benzofuran derivative is presented below.

| Crystallographic Parameter | Representative Value for a Benzofuran Analogue |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.055 |

| b (Å) | 9.785 |

| c (Å) | 16.652 |

| β (°) | 90.09 |

| Volume (ų) | 1964.28 |

| Z | 4 |

Note: Data is for N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide and is intended to be illustrative of the type of data obtained for this class of compounds. scirp.org

Detailed Analysis of Intramolecular Interactions

The conformation of a molecule in the solid state is significantly influenced by a variety of intramolecular interactions. These non-covalent interactions, though weaker than covalent bonds, play a crucial role in dictating the three-dimensional shape of the molecule.

A key intramolecular interaction that could be present in this compound is hydrogen bonding. The hydroxyl group of the ethanol moiety can act as a hydrogen bond donor, while the oxygen atom of the methoxy (B1213986) group or the furan ring can act as a hydrogen bond acceptor. The formation of an intramolecular hydrogen bond between the hydroxyl proton and the methoxy oxygen would result in the formation of a stable six-membered ring, which would significantly influence the conformation of the ethanol side chain.

In the crystal structure of N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide, an intramolecular C-H···N hydrogen bond is observed, leading to the formation of a seven-membered ring scirp.org. This highlights the propensity of benzofuran derivatives to form such intramolecular ring structures to stabilize their conformation.

Furthermore, the interaction between the methoxy group and the benzofuran ring can influence the electronic properties and geometry of the molecule. The planarity of the benzofuran ring system is a common feature, and the orientation of the methoxy and ethanol substituents relative to this plane is a key structural aspect. In some benzofuran derivatives, π-π stacking interactions can also occur intramolecularly if the molecular geometry allows for the close approach of aromatic rings scirp.org.

Examination of Intermolecular Packing and Hydrogen Bonding Networks

In the crystalline state, molecules of this compound analogues arrange themselves in a highly ordered three-dimensional lattice. This packing is governed by a network of intermolecular interactions that collectively stabilize the crystal structure.

Hydrogen bonding is a dominant force in the crystal packing of molecules containing hydroxyl groups. The hydroxyl group of the ethanol moiety in this compound is expected to be a key participant in forming intermolecular hydrogen bonds. These can lead to the formation of various supramolecular motifs, such as chains or dimers. For example, in the crystal structure of a related compound, N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide, intermolecular N-H···O hydrogen bonds lead to the formation of centrosymmetric dimers scirp.org.

In addition to classical hydrogen bonds, weaker interactions such as C-H···O and C-H···π interactions are also crucial in directing the crystal packing. The aromatic protons of the benzofuran ring and the aliphatic protons of the ethanol side chain can all participate in such interactions.

Another significant intermolecular force in aromatic compounds is π-π stacking. The planar benzofuran ring systems can stack on top of each other, contributing to the stability of the crystal lattice. The distance between the stacked rings is a key parameter in determining the strength of this interaction. In the crystal structure of (2Z)-2-benzylidene-6-methoxy-1-benzofuran-3(2H)-one, π-π stacking interactions between adjacent molecules are observed with a distance of 3.58 Å .

The interplay of these various intermolecular forces results in a specific and stable three-dimensional arrangement of the molecules in the crystal. A hypothetical representation of potential intermolecular interactions is provided in the table below.

| Type of Interaction | Potential Participating Groups | Expected Geometric Parameters |

| O-H···O Hydrogen Bond | Hydroxyl group (donor) and Methoxy/Furan oxygen (acceptor) | D···A distance: ~2.7-3.2 Å, D-H···A angle: >150° |

| C-H···O Hydrogen Bond | Aromatic/Aliphatic C-H (donor) and Oxygen atoms (acceptor) | D···A distance: ~3.0-3.8 Å, D-H···A angle: >120° |

| π-π Stacking | Benzofuran ring systems | Interplanar distance: ~3.3-3.8 Å |

Spectroscopic Characterization of 2 6 Methoxy Benzofuran 3 Yl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of 2-(6-Methoxy-benzofuran-3-yl)ethanol, distinct signals are expected for each unique proton environment. The aromatic protons on the benzofuran (B130515) ring system are anticipated to appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The methoxy (B1213986) group protons will likely present as a sharp singlet at approximately δ 3.8-4.0 ppm. The protons of the ethanol (B145695) side chain will exhibit characteristic multiplets. The two methylene (B1212753) protons adjacent to the aromatic ring (-CH₂-Ar) are expected to resonate around δ 2.8-3.0 ppm as a triplet, while the methylene protons adjacent to the hydroxyl group (-CH₂-OH) will likely appear further downfield, around δ 3.7-3.9 ppm, also as a triplet. The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (furan ring) | ~7.5 | s | - |

| H-4 | ~7.4 | d | ~8.5 |

| H-5 | ~6.9 | dd | ~8.5, ~2.2 |

| H-7 | ~7.1 | d | ~2.2 |

| OCH₃ | ~3.8 | s | - |

| Ar-CH₂- | ~2.9 | t | ~6.5 |

| -CH₂-OH | ~3.8 | t | ~6.5 |

| -OH | variable | br s | - |

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbon atoms of the benzofuran ring are expected to resonate in the aromatic region of the spectrum (δ 100-160 ppm). The carbon of the methoxy group is anticipated to appear around δ 55-60 ppm. The carbons of the ethanol side chain will have distinct chemical shifts, with the carbon attached to the hydroxyl group being more deshielded.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 |

| C-3 | ~115 |

| C-3a | ~150 |

| C-4 | ~122 |

| C-5 | ~112 |

| C-6 | ~160 |

| C-7 | ~95 |

| C-7a | ~125 |

| OCH₃ | ~56 |

| Ar-CH₂- | ~29 |

| -CH₂-OH | ~62 |

Two-dimensional (2D) NMR techniques are instrumental in assigning the proton and carbon signals unequivocally. A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. For instance, it would correlate the proton signal of the methoxy group to its carbon signal.

A Correlation Spectroscopy (COSY) experiment would establish proton-proton couplings within the molecule. For this compound, COSY would show a correlation between the two methylene groups of the ethanol side chain, confirming their connectivity. It would also reveal the coupling relationships between the protons on the benzene (B151609) portion of the benzofuran ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aromatic ring and the aliphatic side chain would appear in the 2850-3100 cm⁻¹ region. The C-O stretching vibration of the alcohol and the ether linkage would likely be observed in the 1000-1300 cm⁻¹ range. Aromatic C=C stretching vibrations are expected to produce peaks in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium to Weak |

| C-O stretch (alcohol/ether) | 1000-1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzofuran chromophore in this compound is expected to exhibit characteristic absorption bands in the UV region. Typically, benzofuran and its derivatives show two or three absorption bands corresponding to π → π* transitions. The presence of the methoxy group, an auxochrome, is likely to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths.

Predicted UV-Vis Absorption Maxima for this compound (in Ethanol)

| Transition | Predicted λmax (nm) |

| π → π | ~250 |

| π → π | ~290 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. For this compound (molecular formula: C₁₁H₁₂O₃), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (192.21 g/mol ).

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of small, stable molecules or radicals. A common fragmentation for alcohols is the loss of a water molecule (H₂O), which would result in a peak at [M-18]⁺. Another likely fragmentation would be the cleavage of the C-C bond adjacent to the oxygen atom of the ethanol side chain (alpha-cleavage), leading to the formation of a stable benzylic cation. The loss of the entire ethanol side chain is also a possible fragmentation pathway.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

| 192 | [M]⁺ (Molecular ion) |

| 174 | [M - H₂O]⁺ |

| 161 | [M - CH₂OH]⁺ |

| 147 | [M - CH₂CH₂OH]⁺ |

Analytical Methodologies for the Detection and Quantification of Methoxybenzofuran Compounds

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of complex mixtures, and its application is vital for isolating specific methoxybenzofuran compounds like 2-(6-Methoxy-benzofuran-3-yl)ethanol.

High-Resolution Gas Chromatography (HRGC)

High-Resolution Gas Chromatography (HRGC) offers superior separation efficiency compared to standard gas chromatography, primarily through the use of wall-coated capillary columns. cdc.gov This technique is well-suited for the analysis of volatile and semi-volatile compounds such as benzofuran (B130515) derivatives. For the analysis of compounds similar to this compound, a typical HRGC system would employ a high-resolution capillary column, such as a Zebron (5% phenyl, 95% dimethylpolysiloxane) column (30 m × 0.25 mm I.D. × 0.25 μm film thickness). mdpi.com The high-purity helium carrier gas would be maintained at a constant flow rate to ensure optimal separation. mdpi.com The injector temperature is typically set high enough to ensure rapid volatilization of the sample without causing thermal degradation. mdpi.com

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle-sized columns to achieve higher resolution, speed, and sensitivity. This technique is particularly useful for the analysis of less volatile or thermally labile compounds. For the analysis of methoxybenzofuran compounds, a UHPLC system would likely employ a reversed-phase column, such as an Accucore™ Phenyl Hexyl column (100 × 2.1 mm, 2.6 μm). nih.govupf.edu A gradient mobile phase is often used to effectively separate a wide range of compounds in a single run. nih.govupf.edu A typical mobile phase might consist of a mixture of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) in water with formic acid) and an organic component (e.g., a mixture of methanol (B129727) and acetonitrile (B52724) with formic acid). nih.govupf.edu The flow rate and column temperature are optimized to achieve the best separation efficiency.

Mass Spectrometry Coupling (GC-MS, UHPLC-MS/MS) for Identification and Quantification

Coupling chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both the identification and quantification of analytes. The mass spectrometer provides detailed structural information, enhancing the certainty of compound identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile compounds. Following separation by GC, the analyte molecules are ionized, and the resulting mass spectrum provides a unique fragmentation pattern that can be used for identification. unl.edu For methoxybenzofuran compounds, electron impact (EI) ionization is a common method. upf.edu The mass spectra are typically recorded in total ion monitoring mode to capture all fragment ions within a specified mass range. upf.edu

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers high selectivity and sensitivity for the analysis of a wide range of compounds. nih.gov After separation by UHPLC, the analytes are ionized, typically using electrospray ionization (ESI), and then subjected to tandem mass spectrometry. In MS/MS, a specific precursor ion is selected and fragmented to produce product ions, which are then detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even in complex matrices. researchgate.net

Spectroscopic Analytical Techniques (e.g., Surface-Enhanced Raman Spectroscopy)

Spectroscopic techniques provide complementary information for the characterization of chemical compounds. Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed molecular fingerprints of analytes. rsc.org SERS has been explored for the in situ monitoring of 2,3-benzofuran in water, suggesting its potential applicability to other benzofuran derivatives. cdc.gov The technique relies on the enhancement of the Raman signal of molecules adsorbed on or near nanostructured metal surfaces. nih.gov This method can offer rapid and direct identification of target analytes. rsc.org

Method Validation for Specific Methoxybenzofuran Compounds

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. eurachem.org Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Specificity : The ability of the method to accurately measure the analyte of interest in the presence of other components. npra.gov.my

Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy : The closeness of the test results obtained by the method to the true value. researchgate.net

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

For the analysis of methoxybenzofuran compounds, a validated method would require demonstrating acceptable performance for all these parameters according to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu

The following table provides an example of typical validation parameters that would be established for a UHPLC-MS/MS method for the quantification of a methoxybenzofuran compound.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | > 0.99 |

| Accuracy (% Recovery) | 80-120% |

| Precision (% RSD) | < 15% |

| LOD | Signal-to-noise ratio of 3:1 |

| LOQ | Signal-to-noise ratio of 10:1 |

Mechanistic Investigations of Methoxybenzofuran Compound Action at the Molecular Level

Elucidation of Specific Cellular Pathways and Molecular Targets

Investigations into the molecular pharmacology of 2-(6-Methoxy-benzofuran-3-yl)ethanol and its analogs have identified several key cellular signaling pathways that are modulated by this class of compounds. These pathways are integral to a variety of physiological processes, and their modulation can lead to significant therapeutic effects.

Modulation of the BMP2–ERK–ATF4 Axis in Osteoblast Differentiation

Recent studies have highlighted the role of a 6-methoxybenzofuran (B1631075) compound, designated I-9, in promoting bone formation, suggesting a therapeutic potential for conditions like osteoporosis. dntb.gov.ua The mechanism of action for this compound has been linked to the modulation of the Bone Morphogenetic Protein 2 (BMP2)–Extracellular signal-Regulated Kinase (ERK)–Activating Transcription Factor 4 (ATF4) signaling axis, a critical pathway in osteoblast differentiation. dntb.gov.ua

BMP2 is a growth factor that initiates a signaling cascade leading to the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation. nih.gov This process involves the activation of various downstream signaling molecules, including ERK and ATF4. dntb.gov.uanih.gov The 6-methoxybenzofuran compound I-9 has been shown to promote osteoblast differentiation through a previously undescribed pathway involving this BMP2–ERK–ATF4 axis. dntb.gov.ua This suggests that this compound may exert its effects on bone metabolism by influencing the expression and activity of key components of this signaling cascade.

Table 1: Effect of 6-Methoxybenzofuran Compound I-9 on Osteoblast Differentiation Markers

| Marker | Effect of I-9 Administration | Reference |

| Bone Formation | Promoted | dntb.gov.ua |

| Bone Mass | Increased in aged mouse models | dntb.gov.ua |

| Osteoblast Differentiation | Promoted via BMP2-ERK-ATF4 axis | dntb.gov.ua |

Inhibition of Protein Kinase C-δ Dependent Signaling Pathways

Protein Kinase C (PKC) represents a family of enzymes that are central to many signal transduction pathways, controlling processes such as cell growth, differentiation, and apoptosis. The δ isoform of PKC (PKC-δ) has been specifically implicated in various cellular responses. Research on a novel benzofuran (B130515), 4-methoxybenzofuran-5-carboxamide (MBCA), has demonstrated its ability to suppress the expression of the histamine (B1213489) H1 receptor (H1R) gene through a PKC-δ-dependent signaling pathway. dntb.gov.ua

This finding is significant as it establishes a direct link between a methoxybenzofuran compound and the modulation of a PKC-δ-mediated pathway. The study suggests that the compound exerts its effect by inhibiting the activation of PKCδ. dntb.gov.ua While this research was conducted on a different methoxybenzofuran derivative, it provides a strong rationale for investigating whether this compound can similarly influence PKC-δ dependent signaling in other cellular contexts. Ethanol (B145695) itself has been shown to enhance growth factor activation of mitogen-activated protein kinases through a PKC-dependent mechanism, further highlighting the potential for interaction between ethanol-containing compounds and this signaling pathway. nih.govnih.gov

Investigation of Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Agonism

The Sphingosine-1-Phosphate (S1P) signaling pathway, particularly through the S1P1 receptor, is a key regulator of immune cell trafficking and vascular integrity. researchgate.net Agonists of the S1P1 receptor can effectively sequester lymphocytes in lymphoid organs, a mechanism that is therapeutically exploited in autoimmune diseases like multiple sclerosis. researchgate.net

Research into the structure-activity relationship (SAR) of benzofuran derivatives as S1P1 receptor agonists has revealed that the substitution pattern on the benzofuran core is critical for activity. researchgate.net Notably, a study on benzofuran S1P modulators indicated that moving a substituent from the 5-position to the 6-position on the benzofuran ring resulted in a loss of S1P1 receptor potency. researchgate.net This suggests that while the benzofuran scaffold can be a basis for potent S1P1 agonists, the presence of the methoxy (B1213986) group at the 6-position in this compound may not be optimal for strong agonistic activity at this receptor.

Table 2: Structure-Activity Relationship of Benzofuran Derivatives at the S1P1 Receptor

| Position of Substituent on Benzofuran Ring | Effect on S1P1 Receptor Potency | Reference |

| 5-position | Tolerated for potency | researchgate.net |

| 6-position | Loss of potency | researchgate.net |

Evaluation of Antimicrotubule Activity and Tubulin Interaction

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport. They are a well-established target for anticancer drugs. Several benzofuran derivatives have been investigated for their potential to interfere with microtubule dynamics.

Studies on 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivatives have shown that these compounds can act as potent antitubulin agents. The position of the methoxy group on the benzofuran moiety plays a significant role in their antiproliferative activity. The most potent inhibition of cancer cell growth was observed when the methoxy substituent was placed at the C6 position. These compounds interact with tubulin at the colchicine (B1669291) binding site, leading to an inhibition of tubulin polymerization and cell cycle arrest in the G2/M phase. This suggests that the 6-methoxy substitution in this compound could contribute to potential antimicrotubule activity.

Understanding the Influence of the Methoxy Group on Reaction Mechanisms and Compound Stability

The methoxy group (–OCH3) is a common functional group in many biologically active molecules and can significantly influence their chemical properties. In the context of this compound, the methoxy group at the 6-position of the benzofuran ring is expected to impact its reactivity and stability.

On a benzene (B151609) ring, a methoxy group is generally considered an electron-donating group at the para position and an electron-withdrawing group at the meta position. Its presence can affect the electron density of the aromatic system, thereby influencing the rates and outcomes of chemical reactions. The methoxy group can enhance the stability of a compound by participating in resonance stabilization. However, it can also influence the metabolic stability of a compound, as O-demethylation is a common metabolic pathway. The rate of hydrolysis of related compounds has been shown to correlate with the electron-donating or electron-withdrawing ability of the alkoxy group.

Characterization of Enzyme and Receptor Binding Interactions

The biological activity of a compound is intrinsically linked to its ability to bind to specific enzymes and receptors. For this compound, its interactions with various biological targets are of significant interest.

Studies on related 3-aryl-6-methoxybenzofurans have demonstrated their selective and high-affinity binding to antiestrogen-binding sites (AEBS), while showing no significant interaction with the estrogen receptor (ER). This indicates that the 6-methoxybenzofuran scaffold can be tailored to achieve selective binding to specific receptor sites. Furthermore, research on other benzofuran derivatives has shown binding affinity for receptors such as the κ-opioid receptor.

In terms of enzyme interactions, the enzymatic hydrolysis of esters derived from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid has been studied using Candida antarctica lipase, demonstrating that the methoxybenzofuran structure can interact with enzyme active sites. The ethanol moiety of this compound might also influence its binding characteristics, as ethanol is known to interact with various receptors, including GABAA receptors.

Structure Activity Relationship Sar Studies of 2 6 Methoxy Benzofuran 3 Yl Ethanol Analogues

Impact of Substituent Variations on Biological Activity and Selectivity

Systematic modifications of the 2-(6-methoxy-benzofuran-3-yl)ethanol structure have revealed critical insights into the determinants of its biological profile. Researchers have investigated the role of the methoxy (B1213986) group at the 6-position, the effects of altering the ethanol (B145695) side chain, and the influence of various substitutions on the benzofuran (B130515) core itself.

Role of the Methoxy Group at Position 6 of the Benzofuran Ring

The methoxy group at the 6-position of the benzofuran ring has been identified as a key contributor to the biological activity of these compounds. SAR studies have demonstrated that the presence and nature of the substituent at this position can significantly modulate potency and selectivity.

In studies on related benzofuran structures, the substitution pattern on the benzene (B151609) ring has been shown to be a critical determinant of biological activity. For instance, in a series of 2-aroyl-benzo[b]furan derivatives, the presence of a methoxy group at the C-6 position was found to be essential for potent antiproliferative activity. Removal of this methoxy group led to a significant decrease in potency, with IC50 values greater than 10 μM, highlighting its importance for the compound's biological effect. mdpi.com

Furthermore, research on other benzofuran derivatives has indicated that a hydroxyl group at the C-6 position is essential for antibacterial activities. rsc.org This suggests that an oxygen-containing substituent at this position, be it a methoxy or a hydroxyl group, plays a crucial role in the interaction with biological targets. The electronic properties and hydrogen-bonding capacity of the substituent at position 6 appear to be pivotal for activity.

The following table summarizes the impact of the C-6 substituent on the biological activity of benzofuran analogues based on findings from related studies.

| Compound/Analogues | C-6 Substituent | Observed Biological Effect |

| 2-Aroyl-benzo[b]furan Derivatives | Methoxy (-OCH3) | Essential for potent antiproliferative activity. mdpi.com |

| Benzofuran Analogues | Hydroxyl (-OH) | Essential for antibacterial activities. rsc.org |

| 2-Aroyl-benzo[b]furan Derivatives | Hydrogen (Unsubstituted) | Inactive (IC50 > 10 μM). mdpi.com |

Effects of Modifications to the Ethanol Side Chain

For a series of N-phenylbenzofuran-2-carboxamide and N-phenylbenzo[b]thiophene-2-carboxamide derivatives, the nature of the side chain was crucial for their ability to modulate Aβ42 aggregation, a key process in Alzheimer's disease. nih.gov While this study is on a different benzofuran scaffold, it underscores the principle that the side chain's structure is a major determinant of biological function.

In the context of antimicrobial agents, it has been noted that the functional groups at the C-3 position play an important role in the antibacterial selectivity of benzofuran derivatives. rsc.org This highlights the sensitivity of biological targets to the chemical nature of the substituent at this position.

Further research is needed to systematically evaluate modifications to the ethanol side chain of this compound to delineate a clear SAR for this specific scaffold.

Influence of Substitutions on the Benzofuran Core

Beyond the 6-position, substitutions at other positions of the benzofuran core have been shown to significantly influence biological activity. Halogenation, in particular, has been a widely studied modification.

The introduction of halogen atoms, such as bromine, chlorine, or fluorine, into the benzofuran ring has consistently resulted in a significant increase in anticancer activities. monash.edu This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can enhance binding affinity to biological targets. monash.edu The position of the halogen atom is also a critical determinant of its effect on biological activity. monash.edu

For example, a study on 2-(6-bromobenzofuran-3-yl)acetic acid as a fragment hit for DsbA inhibitors from Escherichia coli demonstrated that chemical elaboration at various positions around the benzofuran scaffold could modulate binding affinity. nih.gov This indicates that even small changes to the substitution pattern can have a significant impact on molecular interactions.

The following table illustrates the general effect of halogen substitution on the benzofuran core based on broader studies.

| Position of Substitution | Substituent | General Impact on Biological Activity |

| Various | Halogen (Br, Cl, F) | Increased anticancer activity. monash.edu |

| C-6 | Bromo (in a 3-acetic acid analogue) | Provided a starting point for affinity improvement. nih.gov |

Identification of Key Pharmacophoric Features

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound and its analogues, several key features can be postulated based on SAR studies of the broader benzofuran class.

The benzofuran ring system itself serves as a crucial scaffold, providing a rigid framework for the spatial orientation of other functional groups. The oxygen atom within the furan (B31954) ring and the aromatic nature of the fused benzene ring are fundamental to its identity as a pharmacophore.

Key pharmacophoric features likely include:

A hydrogen bond donor/acceptor group at the 6-position: The consistent importance of a methoxy or hydroxyl group at this position suggests its involvement in hydrogen bonding with the target protein. mdpi.comrsc.org

A hydrogen bond donor/acceptor in the side chain: The hydroxyl group of the ethanol side chain is a prime candidate for forming hydrogen bonds, which could be critical for anchoring the molecule in the binding site of a target.

A hydrophobic aromatic core: The benzofuran ring system provides a significant hydrophobic surface that can engage in van der Waals and π-π stacking interactions with the target.

Specific substitution patterns on the aromatic ring: The electronic nature and position of substituents on the benzene portion of the benzofuran core can fine-tune the electronic properties of the entire molecule, affecting its binding affinity and selectivity. monash.edu

Design Principles for Enhanced Biological Profiles

Based on the available SAR data for benzofuran derivatives, several design principles can be formulated to guide the development of this compound analogues with improved biological profiles.

Retention and Optimization of the 6-Methoxy Group: Given its demonstrated importance, the 6-methoxy group should be considered a critical feature. mdpi.com Exploration of other small, electron-donating groups with hydrogen bond accepting capabilities at this position could be a viable strategy to modulate activity and selectivity.

Systematic Modification of the Ethanol Side Chain: The ethanol side chain at the 3-position presents a key vector for modification. Strategies could include:

Varying the chain length: Exploring propanol (B110389) or butanol analogues to probe the size and shape of the binding pocket.

Introducing stereochemistry: If the target is chiral, the synthesis and evaluation of enantiomerically pure analogues of this compound could lead to significant improvements in potency and selectivity.

Replacing the hydroxyl group: Investigating the effects of replacing the hydroxyl group with other functional groups like an amino group, a thiol, or a small ether to alter hydrogen bonding capacity and polarity.

Strategic Substitution on the Benzofuran Core:

Halogenation: Introduction of halogens at specific positions on the benzene ring (e.g., positions 4, 5, or 7) could enhance activity through favorable halogen bonding interactions. monash.edu

Introduction of other small substituents: The addition of methyl or other small alkyl groups could probe hydrophobic pockets in the target's binding site.

By systematically applying these design principles and leveraging the insights gained from SAR studies, it is possible to develop novel analogues of this compound with enhanced potency, selectivity, and desirable pharmacokinetic properties.

Biological Activities of 2 6 Methoxy Benzofuran 3 Yl Ethanol and Selected Derivatives Preclinical/in Vitro/in Vivo Mechanistic Focus

Anticancer Biological Effects and Mechanisms

Benzofuran (B130515) derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines without significant toxicity to normal cells. nih.govnih.gov The anticancer activity of these compounds is often attributed to their ability to interfere with multiple cellular mechanisms crucial for cancer cell survival and proliferation. nih.gov

Inhibition of Cancer Cell Proliferation Pathways

A key aspect of the anticancer activity of benzofuran derivatives lies in their ability to halt the cell cycle, a fundamental process for cell proliferation. Studies on various derivatives have shown that they can induce cell cycle arrest at different phases. For instance, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (compound 7 in a study) was found to induce G2/M phase arrest in HepG2 (liver cancer) cells. nih.gov In contrast, another derivative, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (compound 8), caused cell cycle arrest at both the S and G2/M phases in A549 (lung cancer) cells. nih.gov

Furthermore, the benzofuran derivative 2-(4-benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF) has been shown to suppress the proliferation of Huh7 hepatocellular carcinoma cells. mdpi.com This inhibition of proliferation is a critical step in controlling tumor growth. The ability of these compounds to interfere with the cell cycle underscores their potential as antiproliferative agents.

Table 1: Effects of Benzofuran Derivatives on Cancer Cell Proliferation

| Compound/Derivative | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | G2/M phase arrest | nih.gov |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 | S and G2/M phase arrest | nih.gov |

Induction of Apoptosis Mechanisms

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer therapies aim to induce apoptosis in tumor cells. Benzofuran derivatives have been shown to be potent inducers of apoptosis through various mechanisms. nih.gov

One such derivative, (Z)-6-methoxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one, has been reported to induce apoptosis in breast cancer cells by modulating apoptotic pathways, which may involve caspase activation and mitochondrial dysfunction. The activation of caspases, a family of proteases, is a hallmark of apoptosis. Ethanol (B145695), a component of the target molecule, has also been shown to induce apoptosis by increasing caspase-3 activity. nih.gov In studies with human leukemia cells, ethanol was found to augment hyperthermia-induced apoptosis, associated with the activation of caspases-3, -8, and -9. mdpi.comsemanticscholar.org

Halogenated benzofuran derivatives have also been found to exhibit proapoptotic properties. nih.gov These compounds can activate both the receptor-mediated and mitochondrial apoptotic pathways. nih.gov Their pro-oxidative effects can lead to the accumulation of reactive oxygen species (ROS), which can trigger apoptotic cell death. nih.gov The induction of apoptosis is a key mechanism by which benzofuran derivatives exert their anticancer effects.

Modulation of Receptor and Enzyme Activities in Cancer Cell Lines

The anticancer effects of benzofuran derivatives are also linked to their ability to modulate the activity of specific receptors and enzymes that play a role in cancer progression. For example, some benzofuran derivatives can inhibit cytochrome P450 enzymes, which are involved in drug metabolism and can influence the efficacy of chemotherapeutic agents.

Specific derivatives have been identified as inhibitors of key signaling molecules in cancer. Bromo-substituted benzofurans linked to heterocyclic cores have been found to act as p38α MAP kinase inhibitors, exhibiting cytotoxic activity against breast cancer cells. nih.gov Another derivative, 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), acts as a tubulin polymerization inhibitor, which disrupts the formation of the mitotic spindle and leads to cell death. mdpi.com

The benzofuran derivative BMBF has been shown to exert its anti-metastatic effects in hepatocellular carcinoma cells with a mutated p53 gene by downregulating p53 and suppressing integrin α7, epithelial–mesenchymal transition (EMT), and MMP-9. mdpi.com This highlights the diverse molecular targets of benzofuran derivatives in cancer therapy.

Antibacterial Biological Effects and Molecular Interactions

In addition to their anticancer properties, benzofuran derivatives have also demonstrated promising antibacterial activity against a range of bacterial strains. rsc.org

Mechanisms of Bacterial Growth Inhibition

The antibacterial effects of benzofuran derivatives can be either bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth). A synthetic aurone (B1235358) derivative, (Z)-6-methoxy-2-(naphthalen-1- ylmethylene) benzofuran-3(2H)-one (AU-23), has been shown to selectively inhibit the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. ijper.org This compound exhibited a bactericidal effect on methicillin-sensitive Staphylococcus aureus (MSSA) and P. aeruginosa, while having a bacteriostatic effect on MRSA strains. ijper.org

Studies on S-benzofuran-2-yl ethanol have also confirmed its antimicrobial properties, with the ability to inhibit the growth of both bacteria and yeast. sfasu.edu The effectiveness of these compounds in inhibiting bacterial growth makes them potential candidates for the development of new antimicrobial agents.

Table 2: Antibacterial Activity of Benzofuran Derivatives

| Compound/Derivative | Bacterial Strain | Effect | Reference |

|---|---|---|---|

| (Z)-6-methoxy-2-(naphthalen-1- ylmethylene) benzofuran-3(2H)-one (AU-23) | P. aeruginosa ATCC 9027, MSSA ATCC 25923 | Bactericidal | ijper.org |

| (Z)-6-methoxy-2-(naphthalen-1- ylmethylene) benzofuran-3(2H)-one (AU-23) | MRSA ATCC 33591, MRSA ATCC 43300 | Bacteriostatic | ijper.org |

Disruption of Bacterial Cellular Components (e.g., Membranes, Essential Enzymes)

The mechanism of action for the antibacterial effects of benzofuran derivatives is thought to involve the disruption of essential bacterial cellular components. One proposed mechanism is the disruption of the bacterial cell membrane. Hydrophobic molecules can insert into the lipid bilayer of the cell membrane, compromising its integrity and leading to leakage of intracellular contents and ultimately cell death. nih.gov

Another potential mechanism is the inhibition of vital metabolic processes within the bacteria. This could involve the inhibition of essential enzymes required for bacterial survival. While the precise molecular interactions for 2-(6-Methoxy-benzofuran-3-yl)ethanol have not been fully elucidated, the general mechanisms of membrane disruption and enzyme inhibition are likely to play a significant role in its antibacterial activity. Linalyl alcohol, as another example of a natural compound, has been shown to cause leakage of intracellular material by disrupting the cell wall and binding to bacterial membrane proteins, altering their structure. nih.gov This provides a model for how benzofuran derivatives might interact with and disrupt bacterial cells.

Anti-inflammatory and Immunomodulatory Investigations

The anti-inflammatory potential of benzofuran derivatives has been an area of active research. Studies suggest that these compounds can modulate key inflammatory pathways and mediators, although specific data on this compound is not available.

Regulation of Inflammatory Mediators and Signaling Pathways

Research on various benzofuran derivatives has demonstrated their ability to interfere with critical inflammatory signaling cascades. For instance, new methoxy (B1213986) derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans have been shown to inhibit the NF-κB pathway in U937 cells. nih.gov This inhibition is a crucial mechanism for controlling the transcription of pro-inflammatory genes. In lipopolysaccharide (LPS)-activated U937 cells, these compounds were able to restore normal levels of reactive oxygen species (ROS) and nitric oxide (NO), both of which are key mediators in the inflammatory response. nih.gov

Furthermore, a synthetic aurone derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), has been shown to downregulate the expression of pro-inflammatory cytokines and mediators, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and Tumor Necrosis Factor-α (TNF-α) in LPS-stimulated RAW 264.7 macrophage cells. ijper.org This effect is partly attributed to the downregulation of crucial pattern recognition receptors like Toll-like receptor 4 (TLR4) and CD14. ijper.org Molecular docking studies have also suggested that AU-23 can bind to the mouse TLR4/MD-2 complex, indicating a potential mechanism for its anti-inflammatory action. ijper.org

Another study on heterocyclic/benzofuran hybrids identified a piperazine/benzofuran hybrid, compound 5d, which exhibited a significant inhibitory effect on the generation of NO in RAW-264.7 cells. nih.gov Mechanistic studies revealed that this compound inhibits the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. nih.govmdpi.com In vivo studies in endotoxemic mice further demonstrated that this derivative could reduce the expression of IL-1β, TNF-α, and IL-6 in both serum and tissues. nih.gov

Table 1: Anti-inflammatory Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Cell Line/Model | Key Findings | Reference |

|---|---|---|---|

| Methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans | U937 cells | Inhibition of NF-κB pathway; restoration of normal ROS and NO levels upon LPS activation. | nih.gov |

| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23) | RAW 264.7 cells | Downregulation of IL-6, IL-1β, iNOS, and TNF-α expression; downregulation of TLR4 and CD14. | ijper.org |

Modulation of Lymphocyte Trafficking

Specific preclinical or in vitro studies detailing the direct modulation of lymphocyte trafficking by this compound or its close derivatives are not prominently available in the current scientific literature. However, the demonstrated ability of related benzofuran compounds to regulate inflammatory mediators and signaling pathways suggests a potential indirect influence on lymphocyte trafficking. For example, a piperazine/benzofuran hybrid was shown to regulate the involvement of neutrophils, leukocytes, and lymphocytes in inflammation processes in vivo. nih.gov

Antioxidant Biological Effects and Scavenging Mechanisms

Benzofuran derivatives are recognized for their antioxidant properties, which are often attributed to their chemical structure that allows for the scavenging of free radicals.

A study on 7-acetyl-2-aryl-5-bromo-6-methoxybenzo[b]furans and their ortho-(hydroxyacetyl) substituted derivatives demonstrated their potential to mitigate oxidative stress. nih.gov The antioxidant capacity of these compounds was evaluated using a nitric oxide (NO) radical scavenging assay and a cell-based assay involving lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) production in MCF-7 and Hek293-T cells. nih.gov

Another investigation into novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives also highlighted their antioxidant potential. nih.gov The presence of a hydroxyl group on the phenyl ring of these derivatives was found to be important for their ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit in vitro lipid peroxidation in rat brain homogenates. nih.gov

The antioxidant mechanism of benzofuran derivatives is believed to involve the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is a key factor in the antioxidant efficacy. archivesofmedicalscience.com

Table 2: Antioxidant Activity of Selected Methoxybenzofuran Derivatives

| Compound/Derivative | Assay | Key Findings | Reference |

|---|---|---|---|

| 7-acetyl-2-aryl-5-bromo-6-methoxybenzo[b]furans | NO radical scavenging assay, LPS-induced ROS production | Potential to mitigate oxidative stress. | nih.gov |

Bone Formation Promotion and Anti-Osteoporosis Mechanisms

A significant body of research has focused on the promising effects of 6-methoxybenzofuran (B1631075) derivatives in promoting bone formation and combating osteoporosis. These compounds have been shown to act on key signaling pathways that regulate osteoblast differentiation and bone mass.

Stimulation of Osteoblast Differentiation Pathways

Several studies have highlighted the ability of 6-methoxybenzofuran derivatives to stimulate osteoblast differentiation, primarily through the upregulation of Bone Morphogenetic Protein 2 (BMP-2). mdpi.comresearchgate.netnih.govnih.gov BMP-2 is a crucial growth factor that induces the differentiation of mesenchymal stem cells into osteoblasts. mdpi.comsemanticscholar.org

Preclinical studies have identified specific 6-methoxybenzofuran derivatives, such as a compound designated as '125' (N-(2-(dimethylamino)ethyl)-6-methoxybenzofuran-2-carboxamide methanesulfonate), that promote bone formation by upregulating BMP-2. mdpi.comnih.gov Single-cell RNA sequencing analysis has confirmed that BMP-2 upregulation is the mechanism through which this compound accelerates bone turnover and increases the proportion of osteoblasts. nih.gov

Further investigations have revealed that the pro-osteogenic effects of these derivatives may be mediated through the BMP2–ERK–ATF4 signaling axis. mdpi.com It is proposed that these benzofuran compounds upregulate Activating Transcription Factor 4 (ATF4) expression by enhancing the phosphorylation of Extracellular signal-Regulated Kinase (ERK) through BMP-2, which in turn promotes osteoblast differentiation. mdpi.com In contrast, these compounds did not show significant effects on other signaling pathways involved in osteoblast differentiation, such as the Wnt, Notch, and Hedgehog pathways. mdpi.com

Another study on novel benzofuran derivatives identified a compound, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d), which exhibited potent osteoblast differentiation-promoting activity in mouse mesenchymal stem cells (ST2 cells). nih.gov The mechanism of action for this particular derivative was suggested to be through the inhibition of cyclin-dependent kinase 8 (CDK8). nih.gov

Table 3: Effects of 6-Methoxybenzofuran Derivatives on Osteoblast Differentiation

| Compound/Derivative | Cell Line/Model | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| Compound '125' | Aged C57 and SAMP-6 mice | Upregulation of BMP-2 | Accelerates bone turnover and increases the proportion of osteoblasts. | nih.gov |

| Compound 'I-9' | Aged C57 mice, MC3T3-E1 cells | Upregulation of BMP-2, activation of ERK-ATF4 axis | Promotes osteoblast differentiation. | mdpi.com |

Role in Bone Mass Accrual

The stimulation of osteoblast differentiation by 6-methoxybenzofuran derivatives translates into tangible effects on bone mass in vivo. Studies in various animal models of osteoporosis have demonstrated the efficacy of these compounds in increasing bone mineral density and improving bone microarchitecture.

In a study using aged C57 mice, administration of the 6-methoxybenzofuran derivative 'I-9' for four months resulted in a significant increase in vertebral bone density as measured by micro-computed tomography (micro-CT). mdpi.com This compound was also shown to promote bone formation and increase bone mass in these mice. mdpi.com

Similarly, compound '125' has shown therapeutic effects in senescence-accelerated mouse prone 6 (SAMP6) mice, glucocorticoid-induced osteoporosis rats, and ovariectomized rats. nih.gov In ovariectomized rats, another derivative, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d), increased femoral bone mineral density, bone volume, mineral content, and strength in the femoral diaphysis cortical bone after eight weeks of treatment. nih.gov

These findings underscore the potential of 6-methoxybenzofuran derivatives as small-molecule anabolic agents for the treatment of osteoporosis, a condition characterized by low bone mass. mdpi.comnih.gov

Antiviral Biological Effects (e.g., Against Specific Viral Targets)

Recent preclinical studies have highlighted the potential of benzofuran derivatives as a novel class of antiviral agents. The primary mechanism of action identified for some of these derivatives is the activation of the Stimulator of Interferon Genes (STING) pathway. STING is a crucial component of the innate immune system that, upon activation, leads to the production of type I interferons (IFN-I), which in turn induce an antiviral state in cells.

A series of benzofuran derivatives have been identified as STING agonists, demonstrating the ability to induce IFN-I expression. nih.gov In cell-based assays, these compounds were shown to trigger the IFN-β promoter in a STING-dependent manner. The antiviral efficacy of these STING-agonist benzofurans was evaluated against human coronaviruses, including HCoV-229E and SARS-CoV-2. Several derivatives exhibited potent antiviral activity, with EC50 values in the micromolar to nanomolar range in various cell lines. nih.gov The antiviral effect was confirmed to be IFN-I mediated, as the compounds induced the nuclear localization of phospho-IRF3 and were inactive in cells lacking IFN production. nih.gov

Beyond coronaviruses, other benzofuran derivatives have been evaluated for their in vitro activity against a range of DNA and RNA viruses. For instance, certain acetylbenzofuran derivatives have shown specific activity against respiratory syncytial virus (RSV) and influenza A virus. nih.gov The structural diversity within the benzofuran class allows for a broad spectrum of antiviral potential, with specific substitutions on the benzofuran ring influencing the target virus and potency. nih.govscilit.com

Table 1: Antiviral Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Viral Target | Cell Line | EC50 | Mechanism of Action |

|---|---|---|---|---|

| Benzofuran STING Agonists | HCoV-229E, SARS-CoV-2 | BEAS-2B, MRC-5, Calu-3 | µM to nM range | STING Agonism, IFN-I Induction |

| 1-(7-alkoxy-2-benzofuranyl)ethanones | Respiratory Syncytial Virus (RSV) | HeLa | - | Not specified |

| [di(2-acetylbenzofuranyl-7-oxy)]-n-propane | Influenza A Virus | MDCK | - | Not specified |

| 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides | HIV-1 | - | >2.0×10⁻⁴ M | Viral cytopathic effect reduction |

| 2-thioxo-2,3-dihydro-thiazoles | HIV-1 | - | 2.5×10⁻⁵ M | Viral cytopathic effect reduction |

This table presents a selection of findings from preclinical studies on various benzofuran derivatives and is not specific to this compound.

Neurochemical Characterization (e.g., Discriminative Stimulus Effects and Receptor Interactions)

The neurochemical profile of benzofuran derivatives has been another area of significant research interest, particularly concerning their interaction with monoamine systems and their subjective effects as measured by discriminative stimulus studies in animal models. These studies are crucial for understanding the potential psychoactive and therapeutic effects of this class of compounds.

Further investigations into receptor interactions have revealed that some benzofuran derivatives are agonists at various serotonin (B10506) (5-HT) receptor subtypes, including 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.gov The interaction with 5-HT2 receptors may contribute to their partial substitution for hallucinogenic compounds like 2,5-dimethoxy-4-methylamphetamine (DOM) in drug discrimination studies. nih.gov The affinity for various monoamine transporters (SERT, DAT, NET) and receptors can be modulated by the substitution pattern on the benzofuran ring, leading to a diverse range of neuropharmacological profiles. nih.gov For example, the addition of a benzofuran moiety to certain opioid structures has been shown to confer selectivity for the delta-opioid receptor. nih.gov

Table 2: Neurochemical Profile of Selected Benzofuran Derivatives

| Compound/Derivative | Animal Model | Discriminative Stimulus | Receptor Interaction Profile |

|---|---|---|---|

| 5-(2-aminopropyl)-benzofuran (5-APB) | Rat | Full substitution for MDMA; Partial substitution for cocaine, methamphetamine, and DOM | Agonist at 5-HT2A, 5-HT2B, 5-HT2C receptors; Monoamine releaser |

| 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) | Rat | Full substitution for MDMA | Similar to 5-APB |

| 5-(2-methylaminopropyl) benzofuran (5-MAPB) | Rat | Full substitution for MDMA | Monoamine releaser |

| 6-(2-methylaminobutyl) benzofuran (6-MBPB) | Rat | Full substitution for MDMA | Monoamine releaser |

| Naloxone-benzofuran | Rat brain membrane | - | High affinity for delta-opioid receptor (antagonist character) |

| Oxymorphone-benzofuran | Rat brain membrane | - | High affinity for delta-opioid receptor (partial agonist character) |

| Oxycodone-benzofuran | Rat brain membrane | - | High affinity for delta-opioid receptor (partial agonist character) |

This table summarizes findings from preclinical studies on various benzofuran derivatives and is not specific to this compound.

Future Research Directions and Translational Outlook for Methoxybenzofuran Compounds

Development of Innovative and Sustainable Synthetic Routes

A critical step in advancing the therapeutic potential of methoxybenzofuran compounds is the development of efficient and scalable synthetic pathways. Current synthetic strategies can be complex, often involving multiple steps, which can limit large-scale production for extensive preclinical and clinical studies. nih.gov Future research must prioritize innovative synthetic methodologies that align with the principles of green chemistry.

Key areas of focus will include:

Catalytic Methods: Exploring novel catalysts to improve reaction efficiency, reduce waste, and allow for milder reaction conditions. This includes palladium-mediated intramolecular cyclization techniques that have been used to create fused benzofuran (B130515) structures. researchgate.net

Flow Chemistry: Utilizing continuous-flow reactors for safer, more scalable, and highly controlled synthesis, which is particularly important for expediting drug development. nih.gov

Biocatalysis: Employing enzymes to perform specific chemical transformations with high stereo- and regioselectivity, reducing the need for protecting groups and harsh reagents.

The establishment of reliable and inventive synthetic pathways is fundamental to the pharmaceutical industry, as it expands the accessible drug-like chemical space and accelerates the entire drug development process. nih.gov

Advanced Mechanistic Characterization of Novel Biological Activities

While initial studies have identified promising biological activities for methoxybenzofuran derivatives, a deeper understanding of their molecular mechanisms of action is essential for their therapeutic development. Many derivatives have been noted for their anticancer properties, but the precise ways they interact with cellular machinery require further elucidation. nih.gov

Future mechanistic studies should leverage advanced techniques to:

Identify Molecular Targets: Pinpoint the specific proteins or cellular pathways that these compounds interact with. For example, certain methoxy-substituted 2-aroyl-benzofurans have been found to target the colchicine (B1669291) site of tubulin, inhibiting its polymerization and arresting cell division. nih.gov Other derivatives have been investigated as potential inhibitors of topoisomerase I (Top 1) or the HIF-1 pathway. nih.govnih.gov

Structural Biology: Utilize X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of methoxybenzofuran compounds bound to their biological targets. This provides invaluable insight into the key molecular interactions driving their activity.

Computational Modeling: Employ molecular docking and molecular dynamics simulations to predict binding affinities and guide the design of new derivatives with enhanced target specificity. nih.gov

Systems Biology: Use transcriptomics, proteomics, and metabolomics to obtain a comprehensive view of the cellular response to treatment, helping to identify both on-target and potential off-target effects.

A thorough mechanistic understanding allows for the identification of biomarkers for patient selection and provides a rational basis for combination therapies.

Rational Design and Optimization of New Methoxybenzofuran Derivatives

The rational design of new derivatives is a cornerstone of modern drug discovery, aiming to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how chemical modifications influence biological effects. nih.govmonash.edu For methoxybenzofuran compounds, SAR studies have already revealed key structural features that determine their activity.

For instance, in a series of 2-aroyl benzofuran derivatives studied for their antiproliferative effects, the position and number of methoxy (B1213986) groups on the benzoyl moiety significantly influenced activity. nih.gov The presence of a methoxy group at the C-6 position of the benzofuran ring was found to be essential for potent activity, as its removal led to inactive compounds. nih.gov Similarly, the addition of a methyl group at the C-3 position increased potency by up to 38-fold compared to its unsubstituted counterpart. nih.gov

| Structural Modification | Impact on Antiproliferative Activity | Reference |

| Methoxy Group Position | The number and position of methoxy groups on the 2-aroyl moiety influence potency and selectivity against different cancer cell lines. | nih.gov |

| C-6 Methoxy Group | Essential for potent antiproliferative activity; removal leads to inactive compounds. | nih.gov |

| C-3 Methyl Group | Increases potency significantly (2-38 fold) compared to the unsubstituted version. | nih.gov |

| Halogenation | Addition of halogen-substituted rings can be detrimental, resulting in compounds with little to no cytotoxic activity. | mdpi.com |

Future work will focus on leveraging these SAR insights and computational tools to design and synthesize next-generation compounds with optimized, drug-like properties for in vivo evaluation. mdpi.comresearchgate.net

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The structural versatility of the methoxybenzofuran scaffold suggests it has the potential to modulate a wide array of biological targets beyond those currently identified. The documented anticancer, antimicrobial, anti-inflammatory, and antiviral activities highlight the broad therapeutic possibilities for this class of compounds. nih.govmdpi.comresearchgate.net

Future research should actively seek to uncover novel applications through: